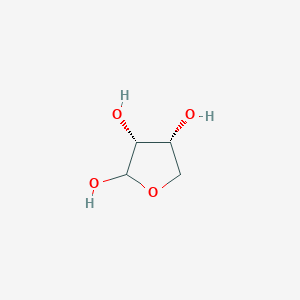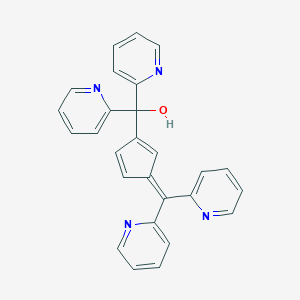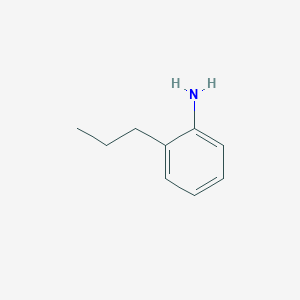
2-丙基苯胺
描述
Synthesis Analysis
The electropolymerization of 2-propylaniline in a highly acidic medium yields a poly (2-propylaniline) film . The polymerization and intercalation of 2-propylaniline into iron (III) oxychloride via an in situ polymerization/intercalation process have also been reported .Molecular Structure Analysis
The molecular formula of 2-Propylaniline is C9H13N . The molecular weight is 135.21 g/mol . The InChI key is WKURVXXDGMYSDP-UHFFFAOYSA-N .Chemical Reactions Analysis
The electropolymerization of 2-propylaniline in a highly acidic medium yields a poly (2-propylaniline) film . The polymerization and intercalation of 2-propylaniline into iron (III) oxychloride via an in situ polymerization/intercalation process have also been reported .Physical And Chemical Properties Analysis
2-Propylaniline is a liquid at room temperature . It has a refractive index of 1.547 (lit.) . The boiling point is 222-224 °C (lit.) , and the density is 0.96 g/mL at 25 °C (lit.) .科学研究应用
Chemical Synthesis
2-Propylaniline is a chemical compound used in various chemical syntheses . It is often used as a starting material or intermediate in the production of other chemicals.
Production of Poly(2-propylaniline) Films
Electropolymerization of 2-propylaniline in highly acidic medium yields poly(2-propylaniline) film . These films have potential applications in the field of electronics and materials science.
Intercalation into Iron (III) Oxychloride
2-Propylaniline can be polymerized and intercalated into iron (III) oxychloride via an in situ polymerization/intercalation process . This process could have implications in the development of new materials with unique properties.
Mutagenicity Studies
The mutagenic properties of 2-propylaniline have been evaluated using the Ames bacterial mutation test . This kind of research is crucial in assessing the safety and potential health impacts of chemical compounds.
作用机制
Target of Action
The primary target of 2-Propylaniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
It’s known that 2-propylaniline can undergoelectropolymerization in highly acidic medium to yield poly(2-propylaniline) film . This process involves the formation of a polymer chain, which could potentially interact with Lysozyme and alter its function .
Biochemical Pathways
The interaction of 2-propylaniline with lysozyme suggests that it may influence pathways related to bacterial cell wall degradation and immune response .
Pharmacokinetics
Its physical properties, such as a density of 096 g/mL at 25 °C (lit) and a boiling point of 222-224 °C (lit) , suggest that it may have certain bioavailability characteristics.
Result of Action
Given its target, it may have potential effects on bacterial cell wall degradation and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propylaniline. For instance, the electropolymerization of 2-Propylaniline occurs in a highly acidic medium . Therefore, the pH of the environment could potentially impact the compound’s action and efficacy.
安全和危害
2-Propylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . The safety data sheet recommends avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
属性
IUPAC Name |
2-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURVXXDGMYSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117021-79-1 | |
| Record name | Benzenamine, 2-propyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40171248 | |
| Record name | Aniline, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown liquid; [MSDSonline] | |
| Record name | 2-Propylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Propylaniline | |
CAS RN |
1821-39-2 | |
| Record name | 2-Propylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-propylaniline in the synthesis of polyaniline and its derivatives?
A1: 2-Propylaniline serves as a monomer in the polymerization reaction to produce poly(2-propylaniline). This polymer, along with polyaniline and poly(2-ethylaniline), can be intercalated into graphite oxide by exploiting the exfoliation/reconstruction properties of this layered host []. This intercalation process is influenced by the type of substituted polyaniline used, with poly(2-propylaniline) showing a higher degree of intercalation compared to its counterparts [].
Q2: How does the structure of 2-propylaniline impact its intercalation into graphite oxide?
A2: The presence of the propyl group in 2-propylaniline likely influences the intercalation process by affecting the polymer's chain conformation and interaction with the graphite oxide layers. Research has shown that poly(2-propylaniline) exhibits a larger basal distance within the graphite oxide structure compared to other polyaniline derivatives [], suggesting a more expanded intercalated structure, potentially due to the steric hindrance of the propyl group.
Q3: Beyond intercalation, are there other notable applications of 2-propylaniline?
A3: 2-Propylaniline acts as an intermediate in the hydrodenitrogenation (HDN) of quinoline, a process crucial for refining fossil fuels [, , ]. In this multi-step reaction, quinoline is initially hydrogenated to 1,2,3,4-tetrahydroquinoline. This intermediate then further reacts to form 2-propylaniline, highlighting its role in the reaction pathway [].
Q4: What is the final fate of 2-propylaniline in the hydrodenitrogenation of quinoline?
A4: 2-Propylaniline undergoes hydrogenolysis of the C-N bond within its saturated ring, ultimately yielding propylbenzene [, ]. This breakdown pathway emphasizes the role of 2-propylaniline as a stepping stone in the removal of nitrogen from quinoline, ultimately leading to a less polluting fuel.
Q5: Are there any toxicological concerns associated with 2-propylaniline?
A5: While 2-propylaniline plays a role in important chemical processes, it's crucial to be aware of its potential mutagenicity. Studies employing the bacterial reverse mutation (Ames) assay have investigated the mutagenic potential of both 2-propylaniline and its isomer, 4-propylaniline []. This research provides valuable insights into the potential risks associated with these compounds and emphasizes the need for safe handling and appropriate disposal methods.
Q6: How is 2-propylaniline typically synthesized?
A6: One established method for preparing 2-propylaniline involves the oxidative polymerization of its precursor, 2-propylaniline, using a hydrogen peroxide-ferrous sulfate (H2O2-FeSO4) system []. This approach offers a relatively mild and effective means of producing poly(2-propylaniline), highlighting its versatility as a monomer for polymer synthesis.
Q7: Are there any alternative methods for producing 2-propylaniline?
A7: While the oxidative polymerization of 2-propylaniline is a viable approach, it's worth noting that 2-propylaniline also arises as a key intermediate in the hydrodenitrogenation of quinoline []. This alternative pathway, primarily employed in fuel refining processes, presents an additional route for obtaining 2-propylaniline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



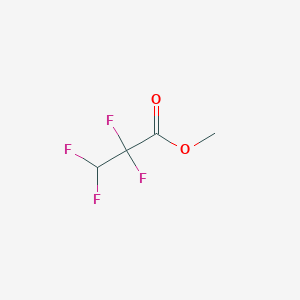


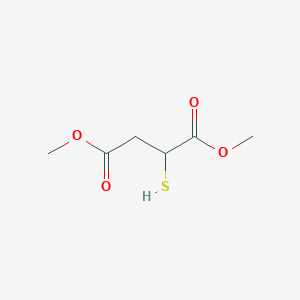
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
